molecular formula C6HBrCl2F2O2S B6611195 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonyl chloride CAS No. 2763750-99-6

6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonyl chloride

Cat. No.: B6611195
CAS No.: 2763750-99-6
M. Wt: 325.94 g/mol
InChI Key: BYBSDUXLHFFDLA-UHFFFAOYSA-N
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Description

6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H2BrClF2SO2Cl. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfonyl chloride functional group. It is a derivative of benzenesulfonyl chloride and is known for its reactivity and utility in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution of a benzene derivative. One common method is the reaction of 6-bromo-3-chloro-2,4-difluorobenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

    Starting Material: 6-bromo-3-chloro-2,4-difluorobenzene

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Conditions: The reaction is carried out at a temperature range of 0-5°C to prevent decomposition and side reactions.

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring makes it susceptible to further electrophilic substitution reactions.

    Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonamide under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

    Electrophilic Aromatic Substitution: Reagents such as sulfur trioxide (SO3) or nitric acid (HNO3) can be used under controlled conditions to introduce additional substituents onto the benzene ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonyl Fluorides: Formed by the reduction of the sulfonyl chloride group.

Scientific Research Applications

6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4,6-difluorobenzenesulfonyl chloride
  • 2,4-difluorobenzenesulfonyl chloride
  • 4-bromo-2-fluorobenzenesulfonyl chloride

Comparison

6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonyl chloride is unique due to the presence of multiple halogen atoms (bromine, chlorine, and fluorine) on the benzene ring, which enhances its reactivity and specificity in chemical reactions. Compared to similar compounds, it offers a distinct combination of electronic and steric effects, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-bromo-3-chloro-2,4-difluorobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl2F2O2S/c7-2-1-3(10)4(8)5(11)6(2)14(9,12)13/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSDUXLHFFDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)S(=O)(=O)Cl)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl2F2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.94 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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